2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]
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Overview
Description
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is a complex organic compound characterized by its unique structure, which includes hexane, phenoxypropoxy, and pentanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexane-1,6-diol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with phenoxypropyl bromide under basic conditions to introduce the phenoxypropoxy groups. Finally, the resulting compound is subjected to esterification with pentanoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or mechanical strength
Mechanism of Action
The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Hexane-1,6-diylbis(oxy))diterephthalic acid: Similar structure but with terephthalic acid groups instead of pentanoic acid.
4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene: Contains hexane and oxy groups but with azobenzene and acryloyloxy groups.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]: Similar hexane backbone but with different functional groups .
Uniqueness
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is unique due to its combination of hexane, phenoxypropoxy, and pentanoic acid groups, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, as mentioned above .
Properties
CAS No. |
667871-52-5 |
---|---|
Molecular Formula |
C34H50O10 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid |
InChI |
InChI=1S/C34H50O10/c35-33(36)31(19-11-21-39-23-13-27-41-29-15-5-3-6-16-29)43-25-9-1-2-10-26-44-32(34(37)38)20-12-22-40-24-14-28-42-30-17-7-4-8-18-30/h3-8,15-18,31-32H,1-2,9-14,19-28H2,(H,35,36)(H,37,38) |
InChI Key |
OBACVJWPMDWWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOCCCC(C(=O)O)OCCCCCCOC(CCCOCCCOC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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